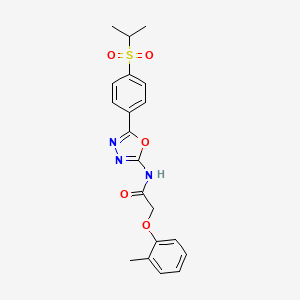

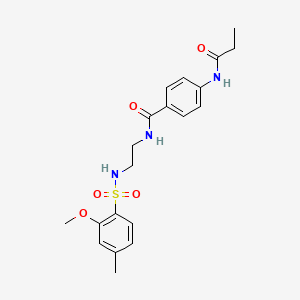

ethyl 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Overview

Description

Ethyl 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, also known as 4-chlorophenyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid ethyl ester, is an organic compound with a molecular formula of C10H9ClN2O3. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 148-150°C. It is commonly used as a pharmaceutical intermediate for the synthesis of various drugs.

Scientific Research Applications

Pyrazole Carboxylic Acid Derivatives in Medicinal Chemistry

The compound ethyl 1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate belongs to the class of pyrazole carboxylic acid derivatives. These derivatives are significant due to their biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The synthesis and biological applications of these derivatives have been extensively studied, proving their importance in medicinal chemistry. The review by Cetin (2020) provides a comprehensive overview of the synthesis methods and biological applications of these derivatives, highlighting their versatile synthetic applicability and bioactivity in the field of organic chemistry (Cetin, 2020).

Heterocyclic Compounds and Pyrazole Derivatives

Heterocyclic compounds serve as building blocks for synthesizing various biologically active compounds. Among them, pyrazole derivatives, including this compound, are of particular interest due to their wide range of biological activities. Dar and Shamsuzzaman (2015) discussed the importance of pyrazole moiety in pharmacophores and as synthons in organic synthesis. They highlighted the synthesis methodologies and the broad spectrum of biological activities, such as anticancer, analgesic, anti-inflammatory, and antimicrobial properties, associated with these derivatives (Dar & Shamsuzzaman, 2015).

Multicomponent Synthesis for Bioactive Pyrazole Derivatives

The multicomponent synthesis of pyrazole derivatives is gaining traction in pharmaceutical and medicinal chemistry. Recent advancements have focused on the synthesis of biologically active molecules containing the pyrazole moiety through multicomponent reactions (MCRs). The review by Becerra et al. (2022) encapsulates the recent developments in MCRs for creating pyrazole derivatives with antibacterial, anticancer, antifungal, antioxidant, and other bioactivities. This integrative approach to synthesis emphasizes the potential of pyrazole derivatives in developing new biologically active molecules and drugs (Becerra, Abonía, & Castillo, 2022).

Synthesis and Applications of Structurally Unique Pyrazolines

Hexasubstituted pyrazolines, closely related to pyrazole derivatives, demonstrate unique structural and chemical properties. Baumstark, Vásquez, and Mctush-Camp (2013) focused on the synthesis and applications of these compounds. They highlighted innovative synthetic routes and the potential applications of these derivatives in various chemical transformations. The review illustrates the adaptability and functional diversity of pyrazoline and its derivatives, offering insights into their potential applications in different scientific fields (Baumstark, Vásquez, & Mctush-Camp, 2013).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad spectrum of interactions with cellular targets.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

ethyl 1-(4-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c1-2-18-12(17)10-7-11(16)15(14-10)9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQLUXCXCLAPLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401331519 | |

| Record name | ethyl 1-(4-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24830899 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

55983-92-1 | |

| Record name | ethyl 1-(4-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-methyl-2-furyl)methyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide](/img/structure/B2453214.png)

![(Benzo[b]thiophen-3-yl)zinc pivalate](/img/structure/B2453217.png)

![[2-(1H-Benzimidazol-2-yl)ethyl]ethylamine dihydrochloride](/img/no-structure.png)

![diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride](/img/structure/B2453228.png)

![8-cyclohexyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453230.png)